N-(6-methyl-1,3-benzothiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide
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Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that features a benzothiazole ring, a thiophene ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and acetic acid, the benzothiazole ring is formed through a cyclization reaction.
Introduction of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Thiazole Ring: The thiazole ring is synthesized from thiourea and α-haloketones under acidic conditions.
Coupling of the Rings: The benzothiazole and thiazole rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.
Final Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and benzothiazole rings.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(6-methyl-1,3-benzothiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzothiazole and thiazole rings can intercalate with DNA or proteins, disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, which are simpler but share the benzothiazole core.
Thiazole Derivatives: Compounds such as 2-aminothiazole, which have the thiazole ring but lack the additional complexity.
Thiophene Derivatives: Compounds like 2-aminothiophene, which include the thiophene ring but are less complex.
Uniqueness
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is unique due to the combination of three different heterocyclic rings in its structure
Properties
Molecular Formula |
C17H13N3OS3 |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C17H13N3OS3/c1-10-4-5-12-14(7-10)24-17(19-12)20-15(21)8-11-9-23-16(18-11)13-3-2-6-22-13/h2-7,9H,8H2,1H3,(H,19,20,21) |
InChI Key |
QJAMBVBXZVGOBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
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